2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione
Description
The compound 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione is a hybrid heterocyclic molecule featuring two pharmacologically significant moieties:
- Isoindole-1,3-dione core: A phthalimide-derived structure known for its role in agrochemicals and medicinal agents due to its electron-withdrawing properties and planar geometry .
- Tetrazole ring: A nitrogen-rich heterocycle with bioisosteric similarities to carboxylic acids, often enhancing metabolic stability and binding affinity in bioactive molecules . The tetrazole is substituted at the 1-position with a 4-chlorophenyl group and linked to the isoindole-dione core via a methyl bridge.
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN5O2/c17-10-5-7-11(8-6-10)22-14(18-19-20-22)9-21-15(23)12-3-1-2-4-13(12)16(21)24/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGPQQPBFVWCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.73 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide, which is then cyclized to form the tetrazole ring. This intermediate is then reacted with phthalic anhydride under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the isoindole-dione structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of tetrazole derivatives often involves multicomponent reactions, which allow for the creation of diverse chemical entities. The compound can be synthesized through the reaction of isoindole derivatives with tetrazole precursors. Variations in substituents can lead to compounds with enhanced biological activities.
Antimicrobial Activity
Tetrazole compounds have shown promising antimicrobial properties. Research indicates that derivatives of tetrazoles exhibit activity against various bacterial strains and fungi. For instance:
- In vitro studies demonstrated that certain tetrazole derivatives possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- The introduction of specific substituents can enhance the potency of these compounds against resistant strains.
Anti-inflammatory Effects
The anti-inflammatory potential of tetrazole derivatives has been documented in several studies:
- Compounds similar to 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione were evaluated using the carrageenan-induced paw edema model in rats, showing significant reduction in inflammation compared to standard drugs .
Antiparasitic Activity
Tetrazoles have also been explored for their antiparasitic effects:
- Certain derivatives have shown effectiveness against Entamoeba histolytica, with IC50 values indicating low cytotoxicity while maintaining high efficacy .
Antioxidant Properties
Research has highlighted the antioxidant capabilities of tetrazole compounds:
- Compounds derived from tetrazoles exhibited strong radical scavenging activity, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
Case Study 1: Antimicrobial Screening
A series of synthesized tetrazole derivatives were screened for antimicrobial activity against a panel of pathogens. The results indicated that modifications in the phenyl ring significantly affected the antimicrobial efficacy, with some compounds achieving MIC values lower than traditional antibiotics .
Case Study 2: Anti-inflammatory Assessment
In a controlled study involving rat models, a new series of tetrazole compounds were administered to evaluate their anti-inflammatory effects. The results showed that specific structural modifications led to enhanced anti-inflammatory activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The tetrazole ring and isoindole-dione structure can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
2-[2-(1H-Tetrazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione (3G3)
- Core : Isoindole-1,3-dione.
- Substituent : Tetrazole linked via an ethyl group (vs. methyl in the target compound).
- Key Difference : The ethyl linker may increase hydrophobicity and alter steric interactions compared to the methyl bridge. The absence of a 4-chlorophenyl substituent on the tetrazole could reduce electronic effects critical for target binding .
Flumioxazin
- Core : 4,5,6,7-Tetrahydro-isoindole-1,3-dione.
- Substituent : A benzoxazin derivative with fluorine and propynyl groups.
- Activity: Herbicide inhibiting protoporphyrinogen oxidase (PPO). The partially saturated isoindole-dione core and bulky substituents enhance soil persistence and target specificity .
Functional Analogs
Chlorophacinone
- Core : Indene-1,3-dione (vs. isoindole-1,3-dione).
- Substituent : (4-Chlorophenyl)phenylacetyl group.
- Activity : Rodenticide acting as a vitamin K antagonist. The chlorophenyl group enhances lipophilicity and bioaccumulation, while the indene-dione core facilitates anticoagulant activity .
Comparative Data Table
Research Findings and Implications
Structural Features and Bioactivity
- Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole in the target compound may mimic carboxylate groups, enhancing binding to metal ions or enzymes while improving metabolic stability compared to carboxylic acid analogs .
- Linker Flexibility : The methyl bridge between the tetrazole and isoindole-dione offers rigidity compared to ethyl linkers (e.g., 3G3), which could optimize binding pocket occupancy .
Biological Activity
The compound 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.83 g/mol. The presence of both tetrazole and isoindole rings contributes to its biological activity. The structural features are critical in determining the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of isoindole-1,3-dione exhibit a wide range of biological activities including:
- Antimicrobial Activity : Several studies have demonstrated that isoindole derivatives possess significant antibacterial and antifungal properties. For instance, compounds derived from isoindole structures have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus niger .
- Anti-inflammatory Effects : Isoindole derivatives have been reported to modulate inflammatory responses by influencing cytokine production. They can inhibit pro-inflammatory markers such as TNF-α and IL-6 while enhancing anti-inflammatory cytokines like IL-10 .
- Anticancer Potential : There is emerging evidence suggesting that isoindole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of inflammatory mediators.
- Cytokine Modulation : It has been shown to downregulate the expression of pro-inflammatory cytokines while upregulating anti-inflammatory cytokines, suggesting a dual role in inflammation management .
- Antimicrobial Mechanism : The antimicrobial activity may arise from the disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival .
Case Studies
Several studies have highlighted the efficacy of isoindole derivatives:
- Study on Antimicrobial Activity : A study evaluated various isoindole derivatives for their antimicrobial properties using agar well diffusion assays. The results indicated that compounds derived from this compound exhibited significant inhibitory zones against Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) ranging from 25 to 200 µg/ml .
| Compound | Target Microorganism | Inhibitory Zone (mm) | MIC (µg/ml) |
|---|---|---|---|
| This compound | E. coli | 39 | 50 |
| This compound | S. aureus | 12 | 100 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
